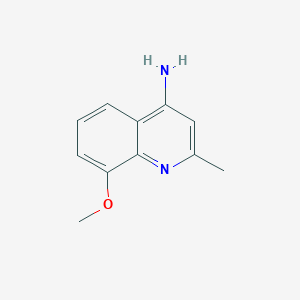

4-Amino-8-methoxy-2-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

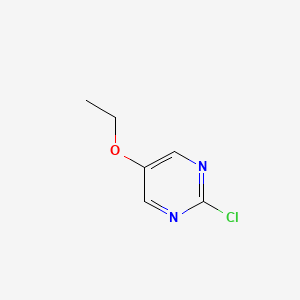

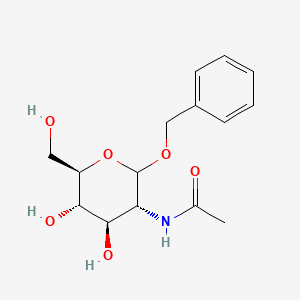

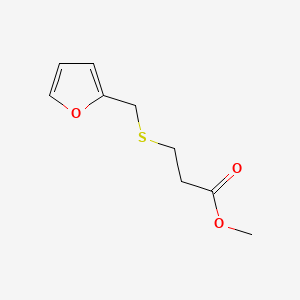

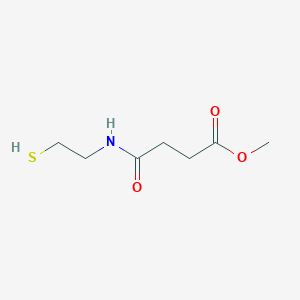

“4-Amino-8-methoxy-2-methylquinoline” is a unique chemical compound with the empirical formula C11H12N2O . It has a molecular weight of 188.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The IUPAC name for this compound is 8-methoxy-2-methyl-4-quinolinamine . The InChI code for this compound is 1S/C11H12N2O/c1-7-6-9 (12)8-4-3-5-10 (14-2)11 (8)13-7/h3-6H,1-2H3, (H2,12,13) .科学的研究の応用

Antibacterial Activity : 4-Amino-8-methylquinolines substituted with a hydroxy- or methoxy-group at the 5- and 6-position have been found to exhibit slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Antiparasitic Properties : 8-Aminoquinolines, a class of antiparasitic agents, have shown efficacy in animal models of malaria and pneumocystis pneumonia. Research indicates that the configuration at the asymmetric center in the 8-amino side chain affects the efficacy and toxicity profiles of these compounds (Nanayakkara et al., 2008).

Pharmaceutical Development : The development of NPC 1161C, a novel investigational antimalarial drug, involved the use of 4-amino-8-methoxy-2-methylquinoline. The drug's pharmaceutical development included the creation of a stability-indicating reversed-phase HPLC method for its detection and quantification (Dutta, Avery, & Wyandt, 2006).

Antitumor Activity : Quinoline-Indole-Schiff base derivatives, incorporating the 8-methoxy-2-methylquinoline moiety, have been studied for their antitumor activity against hepatocellular carcinoma. The structure of these compounds, particularly the 8-methoxy-2-methylquinoline part, was found critical for their biological function (Li et al., 2021).

Fluorescent Sensing : A study on an 8-aminoquinoline-based fluorescent Zn2+ sensor highlighted the use of 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol for cell imaging studies. This compound displayed selectivity for Zn2+ over other biological metal ions, making it a candidate for development as a potential probe (Pradhan et al., 2015).

Enantioselective Interactions : Research into the enantioselective interactions of 8-Aminoquinoline therapeutics with human monoamine oxidases A and B has been conducted. This study is important for understanding the metabolic pathways and potential toxicity of 8-AQ based drugs (Chaurasiya et al., 2021).

Food Preservation : The antimicrobial potentials of 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, were explored for the development of natural preservatives against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).

Synthetic Chemistry : Various studies have been conducted on the synthesis and characterization of this compound derivatives, exploring their potential applications in different fields like medicinal chemistry and material science. These include the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives (Horchler et al., 2007), and investigations into the electrochemical properties of azo-compounds derived from 4-amino-2-methylquinoline (El-Attar, Ismail, & Ghoneim, 2012).

作用機序

Target of Action

4-Amino-8-methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry Quinoline derivatives have been known to exhibit substantial biological activities .

Mode of Action

Quinoline derivatives have been reported to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The molecular weight of the compound is 18823 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Quinoline derivatives have been reported to exhibit various biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives can be influenced by various factors, including temperature .

特性

IUPAC Name |

8-methoxy-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHHZADQRAEVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589059 |

Source

|

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657391-86-1 |

Source

|

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)

![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)